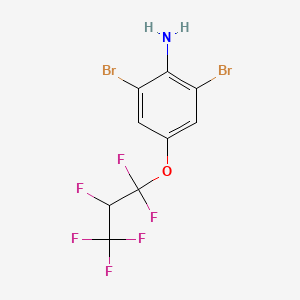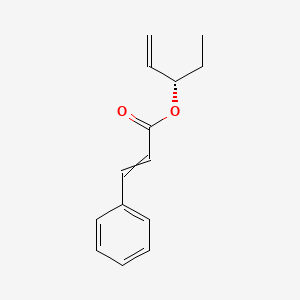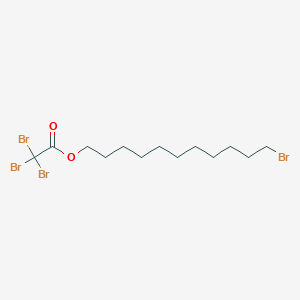
Deca-4,6-diyne-1,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-4,6-diyne-1,10-diamine is an organic compound characterized by the presence of two amino groups and a diacetylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of deca-4,6-diyne-1,10-diamine typically involves the coupling of terminal alkynes with appropriate amine precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Deca-4,6-diyne-1,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetylene moiety into saturated or partially saturated products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include diimines, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Deca-4,6-diyne-1,10-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of deca-4,6-diyne-1,10-diamine involves its interaction with various molecular targets and pathways. The diacetylene moiety can undergo polymerization, leading to the formation of conjugated polymers with unique electronic properties. The amino groups can interact with biological molecules, potentially modulating their activity and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Deca-4,6-diyne-1,10-diol: This compound is structurally similar but contains hydroxyl groups instead of amino groups.
Hexa-2,4-diyne-1,6-diamine: Another related compound with a shorter carbon chain and similar functional groups.
Octa-3,5-diyne-1,8-diamine: Similar structure with a different carbon chain length.
Uniqueness: Deca-4,6-diyne-1,10-diamine is unique due to its specific combination of a diacetylene moiety and amino groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo polymerization and participate in redox reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
920754-75-2 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
deca-4,6-diyne-1,10-diamine |
InChI |
InChI=1S/C10H16N2/c11-9-7-5-3-1-2-4-6-8-10-12/h5-12H2 |
InChI-Schlüssel |
OTWGJYNWOUSABN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CC#CCCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)






![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)



![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
